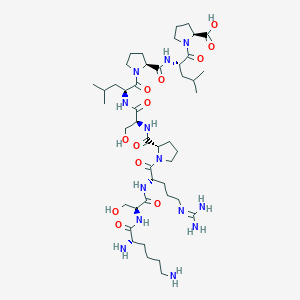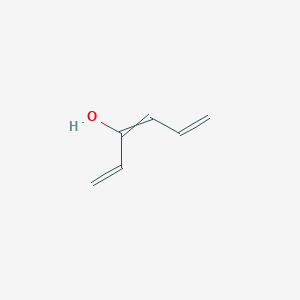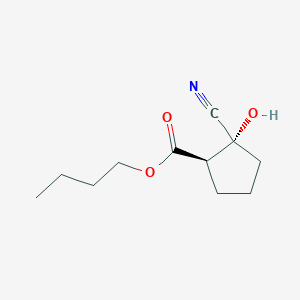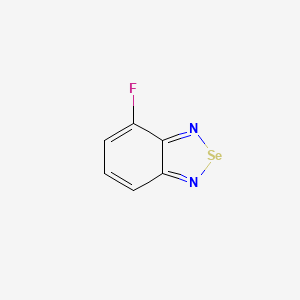
(3S)-3-amino-4,4-dimethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-4,4-dimethylazetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are structurally related to beta-lactams, a class of compounds known for their antibiotic properties. The presence of the amino group and the dimethyl substitution at the 4-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4,4-dimethylazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a beta-amino acid derivative with a suitable dehydrating agent to form the azetidinone ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and conditions would be optimized to minimize waste and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(3S)-3-amino-4,4-dimethylazetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-4,4-dimethylazetidin-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the azetidinone ring can interact with enzymes and proteins. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-4,4-dimethylazetidin-2-one: Unique due to its specific substitution pattern.
(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide: Another azetidinone derivative with different substituents.
(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
820253-37-0 |
|---|---|
Fórmula molecular |
C5H10N2O |
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
(3S)-3-amino-4,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-5(2)3(6)4(8)7-5/h3H,6H2,1-2H3,(H,7,8)/t3-/m1/s1 |
Clave InChI |
WAPXKYQZDSODMH-GSVOUGTGSA-N |
SMILES isomérico |
CC1([C@@H](C(=O)N1)N)C |
SMILES canónico |
CC1(C(C(=O)N1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)


![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)



silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)

![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)


